molecular formula C9H12N2O2 B1399884 [4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine CAS No. 1380300-50-4

[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine

Cat. No.: B1399884
CAS No.: 1380300-50-4
M. Wt: 180.2 g/mol
InChI Key: QPHCNYUENDZHPF-UHFFFAOYSA-N
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Description

[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine (CAS: 1380300-50-4) is a pyridine derivative featuring a methanamine group at the 2-position and an oxetan-3-yloxy substituent at the 4-position of the pyridine ring. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . This compound is utilized as a building block in medicinal chemistry, particularly in the development of protein-protein interaction inhibitors and fluorescent probes .

Properties

IUPAC Name

[4-(oxetan-3-yloxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-4-7-3-8(1-2-11-7)13-9-5-12-6-9/h1-3,9H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHCNYUENDZHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC(=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269262
Record name 2-Pyridinemethanamine, 4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-50-4
Record name 2-Pyridinemethanamine, 4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanamine, 4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine typically involves the reaction of 4-hydroxypyridine with oxetane derivatives under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring and pyridine moiety can interact with enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of [4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Structural Features
This compound C₉H₁₂N₂O₂ 180.20 Oxetane (3-membered ether), methanamine Pyridine with 4-oxy-oxetane, 2-methanamine
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine C₁₁H₁₆N₂O₂ 208.26 Oxane (6-membered ether), methanamine Pyridine with 4-oxy-tetrahydropyran
[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine C₁₂H₁₀F₂N₂O 248.22 Difluorophenoxy, methanamine Electron-withdrawing fluorine substituents
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine C₈H₁₀F₂N₂O 188.18 Difluoroethoxy, methanamine Flexible ether chain with fluorination
[4-(Oxetan-3-yloxy)phenyl]methanamine (QB-0894) C₁₀H₁₃NO₂ 179.22 Oxetane, phenyl-methanamine Benzene ring instead of pyridine

Key Comparative Insights

Ring Size and Flexibility: The oxetane group in the target compound imparts greater ring strain and rigidity compared to the six-membered oxane ring in [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine. This may enhance binding specificity in molecular interactions . The tetrahydropyran (oxane) derivative has a higher molecular weight (208.26 vs.

Electronic Effects: Fluorinated analogs, such as [4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine, exhibit enhanced electronegativity due to fluorine substituents, which can improve lipophilicity and membrane permeability compared to the oxetane-containing compound .

Positional Isomerism :

  • [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine, a positional isomer of the target compound, demonstrates how substituent placement (4- vs. 6-position on pyridine) can influence electronic distribution and steric interactions in binding pockets .

Biological Activity

[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine is a chemical compound with the molecular formula C9H12N2O2. Its unique structure, featuring an oxetane ring attached to a pyridine ring and a methanamine group, has sparked interest in its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C9H12N2O2\text{C}_{9}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Key Features:

  • Oxetane Ring: Contributes to the compound's reactivity and potential interactions with biological targets.
  • Pyridine Moiety: Known for its role in various biological functions and interactions.
  • Methanamine Group: Enhances binding affinity through hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxetane ring and pyridine moiety facilitate these interactions, leading to modulation of cellular pathways. The methanamine group allows for hydrogen bonding and electrostatic interactions, which are crucial for enhancing binding specificity.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties:
    • Investigations into its anticancer potential have shown promise, with the compound affecting cancer cell viability and proliferation in vitro.
  • Anti-inflammatory Effects:
    • The compound has been explored for its ability to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on various bacterial strains
AnticancerReduced viability of cancer cell lines
Anti-inflammatoryDecreased levels of inflammatory markers

Case Studies

  • Antimicrobial Study:
    A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Line Analysis:
    In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction.
  • Inflammation Model:
    In an animal model of inflammation, administration of this compound resulted in reduced swelling and lower levels of inflammatory cytokines compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine
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